3-[[(E)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzothieno pyrimidine core with a substituted benzylidene amino group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Benzylidene Amino Group: This step involves the condensation of 4-hydroxy-3-nitro-5-methoxybenzaldehyde with an appropriate amine under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization with a suitable thiophene derivative to form the benzothieno pyrimidine core.
Final Assembly: The final step involves the coupling of the benzylidene amino group with the benzothieno pyrimidine core under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or hydroxylated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-nitrobenzaldehyde
- 4-hydroxy-3-nitrobenzoic acid
- 4-hydroxy-3-nitrobenzonitrile
Uniqueness
Compared to similar compounds, 3-({4-hydroxy-3-nitro-5-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its complex structure that combines multiple functional groups and a heterocyclic core. This unique combination enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H16N4O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
3-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H16N4O5S/c1-27-13-7-10(6-12(16(13)23)22(25)26)8-20-21-9-19-17-15(18(21)24)11-4-2-3-5-14(11)28-17/h6-9,23H,2-5H2,1H3/b20-8+ |
InChI Key |
RPIGASDJIPXQQX-DNTJNYDQSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4 |
Origin of Product |
United States |
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